Cas no 936-44-7 (3-Phenylpyrrolidine)

3-Phenylpyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a phenyl group at the 3-position. This structure imparts versatility in synthetic chemistry, particularly as a building block for pharmaceuticals and agrochemicals. Its rigid yet flexible scaffold allows for efficient modulation of steric and electronic properties, making it valuable in drug design, especially for central nervous system (CNS) targets. The compound’s stability and compatibility with various reaction conditions enhance its utility in multi-step syntheses. Additionally, its chiral center enables enantioselective applications, supporting the development of optically active intermediates. 3-Phenylpyrrolidine is commonly used in research and industrial settings for its balanced reactivity and functional group tolerance.
3-Phenylpyrrolidine structure
3-Phenylpyrrolidine structure
Product Name:3-Phenylpyrrolidine
CAS No:936-44-7
MF:C10H13N
MW:147.216922521591
MDL:MFCD01838169
CID:40337
PubChem ID:3146743
Update Time:2025-10-31

3-Phenylpyrrolidine Chemical and Physical Properties

Names and Identifiers

    • 3-Phenylpyrrolidine
    • (Pyrrolidin-3-yl)benzene
    • 3-Phenyl-pyrrolidine
    • Pyrrolidine, 3-phenyl-
    • PRRFFTYUBPGHLE-UHFFFAOYSA-N
    • (r)-3-phenylpyrrolidine
    • 3-phenyl-pyrolidine
    • 4-phenyl-pyrrolidine
    • 3-phenyl-pyrollidine
    • PubChem22374
    • (+/-)-3-phenyl-pyrrolidine
    • 3-phenylpyrrolidine, AldrichCPR
    • HMS1704P05
    • STK006609
    • BBL008865
    • SBB010168
    • KM3208
    • BDBM50144660
    • AB09982
    • 3-Phenylpyrrolidine (ACI)
    • SB45543
    • AKOS000674061
    • MFCD19216484
    • 936-44-7
    • EN300-59950
    • PD181509
    • Z926900322
    • DB-023157
    • SY099501
    • SCHEMBL4122
    • MFCD01838169
    • AKOS016051772
    • J-513066
    • VU0490391-1
    • F2189-0088
    • ALBB-017869
    • SB15498
    • SY245835
    • DTXSID60389848
    • MFCD06796635
    • J-803041
    • SY023454
    • MFCD19216485
    • SY240487
    • CS-W002828
    • BS-13527
    • CHEMBL75207
    • MDL: MFCD01838169
    • Inchi: 1S/C10H13N/c1-2-4-9(5-3-1)10-6-7-11-8-10/h1-5,10-11H,6-8H2
    • InChI Key: PRRFFTYUBPGHLE-UHFFFAOYSA-N
    • SMILES: C1C=CC(C2CCNC2)=CC=1

Computed Properties

  • Exact Mass: 147.10500
  • Monoisotopic Mass: 147.104799419g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 12

Experimental Properties

  • Color/Form: Pale-yellow to Yellow-brown Sticky Oil to Semi-Solid
  • Boiling Point: 243.4℃ at 760 mmHg
  • PSA: 12.03000
  • LogP: 2.09230

3-Phenylpyrrolidine Security Information

3-Phenylpyrrolidine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-Phenylpyrrolidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A109005100-5g
3-Phenylpyrrolidine
936-44-7 95%
5g
$231.00 2023-08-31
AstaTech
65218-1/G
3-PHENYL-PYRROLIDINE
936-44-7 95%
1g
$75 2023-09-16
AstaTech
65218-5/G
3-PHENYL-PYRROLIDINE
936-44-7 95%
5g
$219 2023-09-16
AstaTech
65218-10/G
3-PHENYL-PYRROLIDINE
936-44-7 95%
10g
$485 2023-09-16
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P895363-5g
3-Phenylpyrrolidine
936-44-7 98%
5g
1,467.18 2021-05-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BQ447-5g
3-Phenylpyrrolidine
936-44-7 95+%
5g
1956CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BQ447-1g
3-Phenylpyrrolidine
936-44-7 95+%
1g
627CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JY578-200mg
3-Phenylpyrrolidine
936-44-7 98%
200mg
239CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JY578-1g
3-Phenylpyrrolidine
936-44-7 98%
1g
645CNY 2021-05-08
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB12245-50g
3-phenylpyrrolidine
936-44-7 97%
50g
$970 2023-09-07

3-Phenylpyrrolidine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 h, rt
Reference
Preparation of piperazinylquinazolines and related compounds as agonists of neurotensin receptor 1
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 d
Reference
High-affinity sigma-1 (σ1) receptor ligands based on the σ1 antagonist PB212
Niso, Mauro; Mosier, Philip D.; Marottoli, Roberta; Ferorelli, Savina; Cassano, Giuseppe; et al, Future Medicinal Chemistry, 2019, 11(19), 2547-2562

Production Method 3

Reaction Conditions
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; 3 h, 0 °C → reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  < pH 1
Reference
Synthesis of 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines that have antibacterial activity and also inhibit inorganic pyrophosphatase
Lv, Wei; Banerjee, Biplab; Molland, Katrina L.; Seleem, Mohamed N.; Ghafoor, Adil; et al, Bioorganic & Medicinal Chemistry, 2014, 22(1), 406-418

Production Method 4

Reaction Conditions
Reference
N-Substituted 3-arylpyrrolidines: potent and selective ligands at the serotonin 1A receptor
Ahn, Kyo Han; Lee, Seok Jong; Lee, Chang-Ho; Hong, Chang Y.; Park, Tae Kyo, Bioorganic & Medicinal Chemistry Letters, 1999, 9(10), 1379-1384

Production Method 5

Reaction Conditions
Reference
Synthesis and study of adrenolytic substances. IV. Pyrroxan and related compounds
Dobrina, V. A.; Ioffe, D. V.; Kuznetsov, S. G.; Chigarev, A. G., Khimiko-Farmatsevticheskii Zhurnal, 1974, 8(6), 14-17

Production Method 6

Reaction Conditions
1.1 Reagents: Lithium ,  Ammonia ;  1 h, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 0.5 h, -78 °C
1.3 Reagents: Ammonium chloride ;  -78 °C; 16 h, -78 °C → rt
1.4 Reagents: Potassium hydroxide Solvents: Ethyl acetate ,  Water ;  basified, rt
Reference
Double Reduction of Cyclic Aromatic Sulfonamides: A Novel Method for the Synthesis of 2- and 3-Aryl-Substituted Cyclic Amines
Evans, Paul; McCabe, Thomas; Morgan, Ben S.; Reau, Sophie, Organic Letters, 2005, 7(1), 43-46

Production Method 7

Reaction Conditions
1.1 Reagents: Ammonium formate
Reference
The use of the β-amino alcohol N-oxide derivatives in the synthesis of 2-, 3- or 4-alkyl substituted NH pyrrolidines
Roussi, Georges; Zhang, Jidong, Tetrahedron, 1991, 47(28), 5161-72

Production Method 8

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  2 h, rt
Reference
Preparation of 2-(cyclic amino)pyrimidone derivatives as tau protein kinase 1 (TPK1) inhibitors
, World Intellectual Property Organization, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Hydrogen bromide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
Improvement of 3-phenylpyrrolidine synthesis
Bulat, A. D.; Grishin, V. V.; Kuznetsova, T. E.; Nekrasov, S. V.; Passet, B. V., Khimiko-Farmatsevticheskii Zhurnal, 1991, 25(4), 60-2

Production Method 10

Reaction Conditions
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol
Reference
A 3 + 2 cycloaddition route to nitrogen-hydrogen pyrrolidines devoid of electron-withdrawing groups
Roussi, Georges; Zhang, Jidong, Tetrahedron Letters, 1988, 29(28), 3481-2

Production Method 11

Reaction Conditions
Reference
Preparation of biphenylisoxazole derivatives for use as lysophosphatidic acid receptor antagonists
, World Intellectual Property Organization, , ,

Production Method 12

Reaction Conditions
Reference
Regioselective synthesis of 3-aryl substituted pyrrolidines via palladium catalyzed arylation: pharmacological evaluation for central dopaminergic and serotonergic activity
Sonesson, Clas; Wikstroem, Haekan; Smith, Martin W.; Svensson, Kjell; Carlsson, Arvid; et al, Bioorganic & Medicinal Chemistry Letters, 1997, 7(3), 241-246

Production Method 13

Reaction Conditions
Reference
Preparation of 3-[4-(2-heterocyclylethoxy)benzoyl-2-phenylbenzothiophenes for use in alleviating the symptoms of post-menopausal syndrome
, European Patent Organization, , ,

Production Method 14

Reaction Conditions
Reference
Regiochemical Control and Suppression of Double Bond Isomerization in the Heck Arylation of 1-(Methoxycarbonyl)-2,5-dihydropyrrole
Sonesson, Clas; Larhed, Mats; Nyqvist, Camilla; Hallberg, Anders, Journal of Organic Chemistry, 1996, 61(14), 4756-4763

Production Method 15

Reaction Conditions
Reference
Method of 3-phenylpyrrolidine synthesis via phase-transfer-catalyzed alkylation of benzyl cyanide with β-chlorodiethyl ether in presence of katamin AB
, USSR, , ,

Production Method 16

Reaction Conditions
Reference
Stereochemical studies. XLV. A novel regiospecific ring opening of optically active 2-substituted 1-tosylaziridines
Tseng, Chung Chyi; Terashima, Shiro; Yamada, Shunichi, Chemical & Pharmaceutical Bulletin, 1977, 25(1), 166-70

Production Method 17

Reaction Conditions
Reference
The absolute configuration of 3-phenylpyrrolidine
Bettoni, Giancarlo; Cellucci, Carla; Tortorella, Vincenzo, Journal of Heterocyclic Chemistry, 1976, 13(5), 1053-5

Production Method 18

Reaction Conditions
Reference
3-Phenylpyrrolidine
, USSR, , ,

Production Method 19

Reaction Conditions
Reference
Synthesis and reactions of β-phenyl-β-cyanopropionic acid
Chigarev, A. G.; Ioffe, D. V., Zhurnal Organicheskoi Khimii, 1967, 3(1), 85-8

3-Phenylpyrrolidine Raw materials

3-Phenylpyrrolidine Preparation Products

3-Phenylpyrrolidine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:936-44-7)3-Phenylpyrrolidine
Order Number:A844660
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:03
Price ($):393.0
Email:sales@amadischem.com

3-Phenylpyrrolidine Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:936-44-7)3-Phenylpyrrolidine
A844660
Purity:99%
Quantity:25g
Price ($):393.0
Email